1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone
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Overview
Description
1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a hydroxyl group at the 4-position, along with an ethanone group at the 3-position. This compound is a white solid that is soluble in organic solvents and has unique chemical properties .
Preparation Methods
The synthesis of 1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone typically involves multiple steps of organic synthesis. . The reaction conditions often require specific reagents and catalysts to achieve the desired product with high purity. Industrial production methods may involve optimizing these steps to increase yield and reduce costs .
Chemical Reactions Analysis
1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone can be compared with other similar compounds, such as:
1-(6-Chloro-4-hydroxy-3-pyridinyl)ethanone: Similar structure but different substitution pattern.
1-(6-Chloro-4-hydroxy-pyridin-3-yl)-ethanone: Another isomer with slight structural variations.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-acetyl-2-chloro-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-3-9-7(8)2-6(5)11/h2-3H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFVSXSAHGYOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=CC1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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